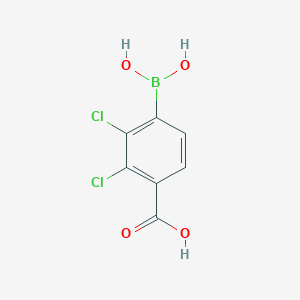

4-Borono-2,3-dichlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

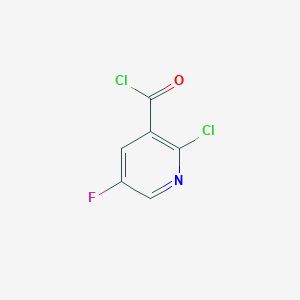

4-Borono-2,3-dichlorobenzoic acid is a chemical compound with the CAS Number: 2351934-06-8 . It has a molecular weight of 234.83 . The IUPAC name for this compound is 4-borono-2,3-dichlorobenzoic acid . It is a solid substance .

Molecular Structure Analysis

The InChI code for 4-Borono-2,3-dichlorobenzoic acid is1S/C7H5BCl2O4/c9-5-3 (7 (11)12)1-2-4 (6 (5)10)8 (13)14/h1-2,13-14H, (H,11,12) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

4-Borono-2,3-dichlorobenzoic acid is a solid substance . The country of origin for this compound is CN .Applications De Recherche Scientifique

Boron Neutron Capture Therapy (BNCT)

4-Borono-2,3-dichlorobenzoic acid: is potentially applicable in BNCT, a cancer treatment method that relies on the boron isotope (10B) to capture neutrons and yield high-energy alpha particles . These particles can then selectively destroy cancer cells with minimal damage to surrounding healthy tissue. The compound’s boron content makes it a candidate for developing new boron carriers that could improve the selectivity and efficacy of BNCT treatments.

Material Science

In material science, 4-Borono-2,3-dichlorobenzoic acid may be used to synthesize boron-doped carbon nanotubes and graphene . These materials have applications in creating more efficient energy storage devices, such as batteries and supercapacitors, due to their enhanced electrical conductivity and chemical stability.

Environmental Science

This compound could play a role in environmental science as a reagent for detecting boron contamination in water and soil samples . Its specific reactivity with certain analytical agents can be used to develop sensitive assays for boron, which is crucial for monitoring environmental pollution and ensuring water quality.

Analytical Chemistry

In analytical chemistry, 4-Borono-2,3-dichlorobenzoic acid might be utilized as a standard or reference compound in chromatography and mass spectrometry . Its unique structure allows for the calibration of instruments and helps in the quantification of similar compounds in complex mixtures.

Biochemistry

The biochemical applications of 4-Borono-2,3-dichlorobenzoic acid include its use as a building block for synthesizing boron-containing peptides and proteins . These synthetic molecules can be used to study enzyme mechanisms or to develop novel enzymes with boron at the active site, which could have industrial or pharmaceutical applications.

Industrial Uses

Industrially, 4-Borono-2,3-dichlorobenzoic acid may serve as an intermediate in the synthesis of flame retardants, polymers, or coatings . Its boron component imparts flame-resistant properties to materials, making them safer for use in various applications.

Mécanisme D'action

Target of Action

Boron-containing compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the context of suzuki–miyaura coupling, organoboron reagents participate in transmetalation, a process where organic groups are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling, it may be involved in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Result of Action

As a potential reagent in suzuki–miyaura coupling, its action could result in the formation of new carbon–carbon bonds .

Action Environment

The environmental release category (erc) could provide some insights into how the compound’s use conditions might impact its release to the environment .

Propriétés

IUPAC Name |

4-borono-2,3-dichlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUFTOFUMFTBBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(=O)O)Cl)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Borono-2,3-dichlorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)